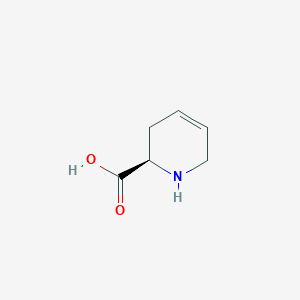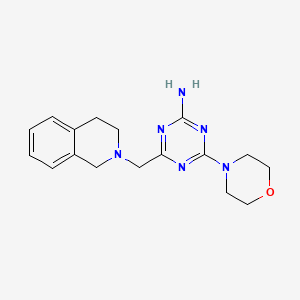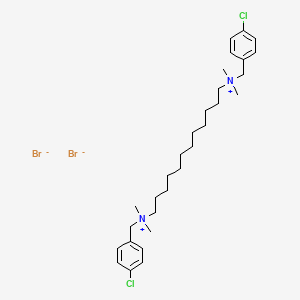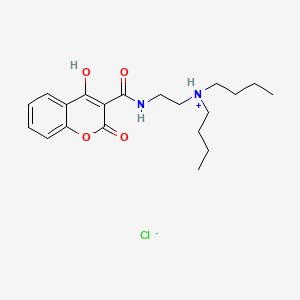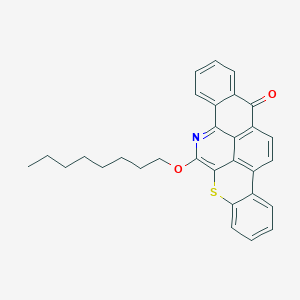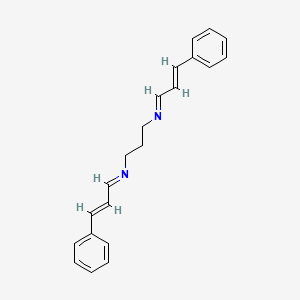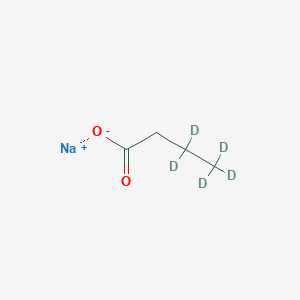
Sodium butyrate-3,3,4,4,4-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium butyrate-3,3,4,4,4-D5: is a deuterated form of sodium butyrate, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The molecular formula of this compound is CD3CD2CH2COONa, and it has a molecular weight of 115.12 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium butyrate-3,3,4,4,4-D5 can be synthesized by reacting butyric acid-3,3,4,4,4-D5 with sodium hydroxide. The reaction involves the dropwise addition of butyric acid-3,3,4,4,4-D5 into a sodium hydroxide solution, followed by evaporation of water and drying to obtain the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized drying equipment to ensure fewer side reaction impurities and higher yields. The process typically includes the following steps:
- Addition of butyric acid-3,3,4,4,4-D5 to sodium hydroxide solution.
- Vigorous reaction at controlled temperatures.
- Evaporation of water and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium butyrate-3,3,4,4,4-D5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce butyric acid derivatives.
Reduction: It can be reduced to form butanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products Formed:
Oxidation: Butyric acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various substituted butyrate compounds.
Aplicaciones Científicas De Investigación
Chemistry: Sodium butyrate-3,3,4,4,4-D5 is used as a stable isotope-labeled compound in various chemical analyses and studies .
Biology: It is used in studies involving metabolic pathways and the role of short-chain fatty acids in biological systems .
Medicine: Research has shown that butyrate and its derivatives have potential therapeutic effects in conditions such as Parkinson’s disease and diabetic kidney disease .
Industry: It is used in the production of deuterated compounds for various industrial applications .
Mecanismo De Acción
Sodium butyrate-3,3,4,4,4-D5 exerts its effects primarily through the inhibition of histone deacetylase (HDAC) activity. This inhibition leads to histone hyperacetylation, which affects gene expression and chromatin structure. Additionally, butyrate acts as an epigenetic regulator by up-regulating microRNAs and inducing histone butyrylation and autophagy processes .
Comparación Con Compuestos Similares
- Sodium butyrate-2,4-13C2
- Sodium butyrate-4-13C
- Sodium butyrate-2-13C
- Sodium butyrate-1,2-13C2
- Sodium butyrate-13C4
- Sodium propionate-d5
- 2-Keto-3-(methyl-13C,d1)-butyric-3,4,4,4-d4 acid sodium salt
- Sodium benzoate-d5
- Palmitic acid-15,15,16,16,16-d5
Uniqueness: Sodium butyrate-3,3,4,4,4-D5 is unique due to its deuterium labeling, which makes it particularly useful in studies involving metabolic tracing and the investigation of biochemical pathways. Its stable isotope labeling provides distinct advantages in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Propiedades
Fórmula molecular |
C4H7NaO2 |
|---|---|
Peso molecular |
115.12 g/mol |
Nombre IUPAC |
sodium;3,3,4,4,4-pentadeuteriobutanoate |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2; |
Clave InChI |
MFBOGIVSZKQAPD-LUIAAVAXSA-M |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)[O-].[Na+] |
SMILES canónico |
CCCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


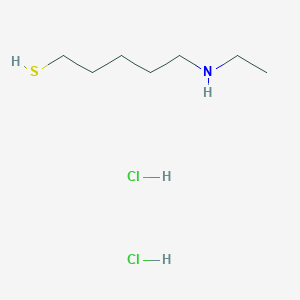

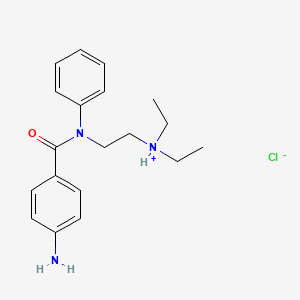
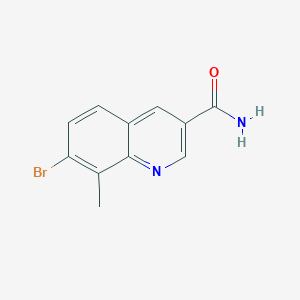
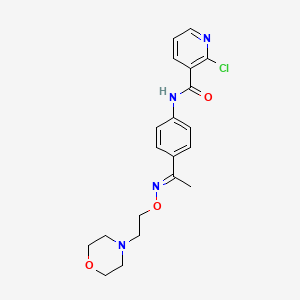
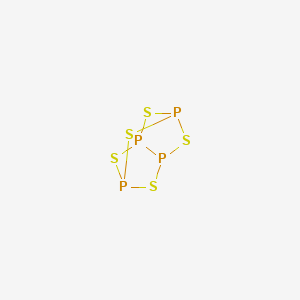
![16-chloro-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13743484.png)
